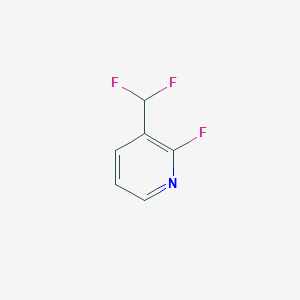

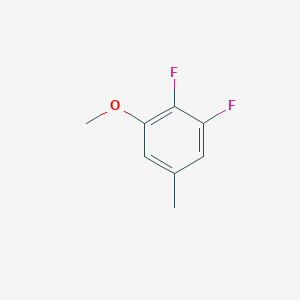

3-(Difluoromethyl)-2-fluoropyridine

概要

説明

Difluoromethylated compounds are of significant interest in drug design and discovery . The incorporation of a CF2H group into biologically active molecules represents an important strategy for seeking lead compounds and drug candidates .

Synthesis Analysis

Difluoromethylation processes have been developed based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These advances have streamlined access to molecules of pharmaceutical relevance .Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be determined by techniques such as 1H NMR, 13C NMR, HRMS, and X-ray diffraction .Chemical Reactions Analysis

Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points .科学的研究の応用

Photoredox Catalysis in Organic Synthesis

Trifluoromethyl and difluoromethyl groups, such as those in 3-(Difluoromethyl)-2-fluoropyridine, are significant in pharmaceuticals and agrochemicals. Photoredox catalysis, a novel approach for radical reactions, utilizes visible-light-induced single-electron-transfer processes for efficient and selective radical fluoromethylation. This method, involving catalysts like Ru(bpy)3 and fac-[Ir(ppy)3], offers a promising strategy in synthetic organic chemistry for developing new fluoromethylations under mild conditions (Koike & Akita, 2016).

Advancements in Medical Imaging

Fluorine-18 labeled fluoropyridines, including variants of 3-fluoropyridine, have found increasing application in Positron Emission Tomography (PET), a medical imaging technique. The development of methodologies for the introduction of fluorine-18 in various positions on the pyridine ring, particularly the stable 3-fluoro and 5-fluoropyridines, has been a focus to enhance the potential of radiotracers (Carroll, Nairne, & Woodcraft, 2007).

Catalytic Applications in Organic Reactions

The development of new synthetic methodologies using fluoro aromatics like 3-fluoropyridine is notable. For instance, the deprotonation of 3-fluoropyridine using lithium magnesates showcases innovative approaches in catalytic reactions, allowing for the formation of novel compounds under controlled conditions (Awad et al., 2004).

Green Chemistry in Pharmaceutical Synthesis

In green chemistry, fluoroform (CHF3) is an ideal reagent for difluoromethylation reactions, like in the synthesis of α-difluoromethyl-amino acids. This approach is significant for the atom-efficient synthesis of pharmaceutical ingredients, demonstrating the utility of difluoromethyl groups in environmentally friendly synthetic processes (Köckinger et al., 2018).

Synthesis of Fluoropyridine Derivatives

The synthesis of 3-fluoropyridine derivatives through photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers represents a novel method for creating diversely substituted fluoropyridines. This method, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, highlights the role of fluoropyridines in advanced organic synthesis (Scherbinina et al., 2017).

作用機序

Target of Action

It’s worth noting that compounds containing difluoromethyl groups have been reported to exhibit excellent bioactivity . For instance, pyrimidifen, a commercial acaricide, has been enhanced by introducing trifluoroethyl thioether and F, Cl, CH3 substituents at different positions on the benzene ring .

Biochemical Pathways

It’s known that compounds with similar structures, such as pyrimidinamine derivatives, can affect various metabolic pathways . These compounds can influence the types and concentrations of metabolites in the cellular environment, leading to changes in cell signaling transductions and epigenetic modifications .

Pharmacokinetics

It’s known that fluoroalkyl sulfur groups, such as trifluoromethyl sulfur (-scf3), difluoromethyl sulfur (-scf2h), and trifluoroethyl sulfur (cf3ch2s-), can greatly improve the lipophilic pharmacokinetic properties of drug molecules .

Result of Action

It’s known that pyrimidinamine derivatives, which are structurally similar, have excellent biological activity . This suggests that 3-(Difluoromethyl)-2-fluoropyridine might have similar effects, potentially leading to changes in cellular processes and functions.

Action Environment

It’s known that the biological behavior of similar compounds can be affected by exogenous metabolites . This suggests that environmental factors might also influence the action of this compound.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(difluoromethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXUTUWTZFRNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733908 | |

| Record name | 3-(Difluoromethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374659-42-3 | |

| Record name | 3-(Difluoromethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate](/img/structure/B1398137.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester](/img/structure/B1398141.png)

![(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1398144.png)

![Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate](/img/structure/B1398148.png)

![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)